

2-Amino-4-(4-bromophenyl)thiazole: A Versatile Scaffold for Drug Discovery

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Compound of Interest

Compound Name:	2-Amino-4-(4-bromophenyl)thiazole
Cat. No.:	B182969

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound **2-amino-4-(4-bromophenyl)thiazole** is a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including the reactive amino group and the modifiable thiazole ring, coupled with the presence of a bromophenyl moiety, make it an attractive starting point for the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging this versatile building block for drug discovery endeavors, with a focus on its applications in anticancer and antimicrobial research.

Synthetic Protocols

The primary route for the synthesis of **2-amino-4-(4-bromophenyl)thiazole** and its derivatives is the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α -haloketone with a thiourea derivative.

Protocol 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

This protocol outlines the direct synthesis of the core building block.

Materials:

- p-Bromophenacyl bromide
- Thiourea
- Absolute Methanol
- Sodium acetate (fused)
- Ethanol

Procedure:

- In a round-bottom flask, dissolve p-bromophenacyl bromide (1 equivalent) and thiourea (1 equivalent) in absolute methanol.
- Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into cold water to precipitate the product.
- Filter the solid, wash with water, and dry.
- Recrystallize the crude product from ethanol to obtain pure **2-amino-4-(4-bromophenyl)thiazole**.

Alternative Procedure using a catalyst:

- A mixture of p-bromoacetophenone (1 equivalent), thiourea (1.2 equivalents), and iodine (0.1 equivalents) as a catalyst is refluxed in ethanol.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a solution of sodium thiosulfate to remove iodine, and then with water.

- The crude product is purified by recrystallization.

Protocol 2: Derivatization at the 2-Amino Position

The amino group at the C2 position of the thiazole ring is a key handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Example: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide

Materials:

- **2-Amino-4-(4-bromophenyl)thiazole**
- Chloroacetyl chloride
- Dry benzene
- Anhydrous potassium carbonate
- Dry acetone

Procedure:

- Dissolve **2-amino-4-(4-bromophenyl)thiazole** (1 equivalent) in dry benzene.
- Slowly add chloroacetyl chloride (1.1 equivalents) to the solution at 0-5 °C with constant stirring.
- Allow the reaction mixture to stir at room temperature for 2-3 hours.
- Pour the mixture into ice-cold water to precipitate the N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide intermediate.
- Filter, wash with water, and dry the solid.

Further derivatization: The resulting chloroacetamide can be further reacted with various nucleophiles. For instance, treatment with thiourea in methanol can yield a thiourea derivative.

Biological Activities and Assay Protocols

Derivatives of **2-amino-4-(4-bromophenyl)thiazole** have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of **2-amino-4-(4-bromophenyl)thiazole** derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Compound ID	Cancer Cell Line	IC50 (μ M)	Reference
p2	MCF7 (Breast)	10.5	[1]
Derivative 88 ($R^1=Cl$, Ar=4-BrC ₆ H ₄)	HS 578T (Breast)	0.8	[2]
CX-4945 (Reference Kinase Inhibitor)	-	0.014 (CK2 α)	[3]
Compound 27	786-O (Renal)	5 (EC50)	[3]

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- 96-well microtiter plates
- Cancer cell lines (e.g., MCF7)
- Culture medium (e.g., RPMI 1640 with 5% FBS)
- Test compounds (dissolved in DMSO)
- Trichloroacetic acid (TCA), 50% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

- Tris base solution (10 mM)
- Microplate reader

Procedure:

- Cell Plating: Seed cells into 96-well plates at a density of 5,000 to 40,000 cells/well and incubate for 24 hours.
- Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48 hours.
- Cell Fixation: Gently add 50 μ L of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
- Washing: Wash the plates five times with tap water and allow them to air dry.
- Staining: Add 100 μ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
- Solubilization: Add 200 μ L of 10 mM Tris base solution to each well.
- Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Activity

The **2-amino-4-(4-bromophenyl)thiazole** scaffold has been utilized to develop potent antimicrobial agents. These compounds often target essential bacterial enzymes, such as β -ketoacyl-ACP synthase III (FabH), which is involved in fatty acid biosynthesis.^{[7][8]}

Compound ID	Microorganism	MIC (μ M)	Reference
p2	Staphylococcus aureus	16.1	[1]
p2	Escherichia coli	16.1	[1]
p3	Aspergillus niger	16.2	[1]
p4	Bacillus subtilis	28.8	[1]
p6	Candida albicans	15.3	[1]
Compound 5f	Escherichia coli	- (MIC: 1.56 μ g/mL)	[8]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- 96-well microtiter plates
- Bacterial/fungal strains
- Culture broth (e.g., Mueller-Hinton Broth)
- Test compounds (dissolved in DMSO)
- Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
- Microplate reader or visual inspection

Procedure:

- Preparation of Dilutions: Prepare a serial two-fold dilution of the test compounds in the culture broth directly in the 96-well plate.
- Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5×10^5 CFU/mL.

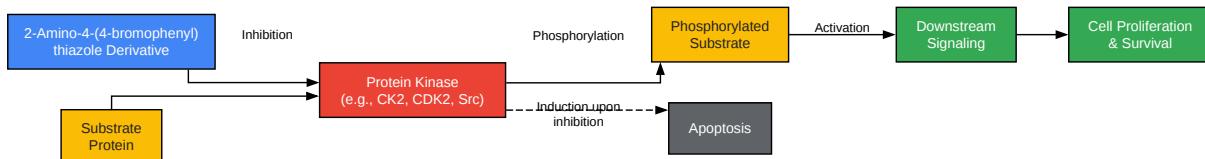
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Mechanisms of Action and Signaling Pathways

The biological activities of **2-amino-4-(4-bromophenyl)thiazole** derivatives are often attributed to their ability to interact with specific molecular targets.

Kinase Inhibition

Many 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, including CK2, CDK2, and Src family kinases.^{[1][12][13]} These kinases are often dysregulated in cancer and play a pivotal role in cell cycle progression, proliferation, and survival signaling pathways. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

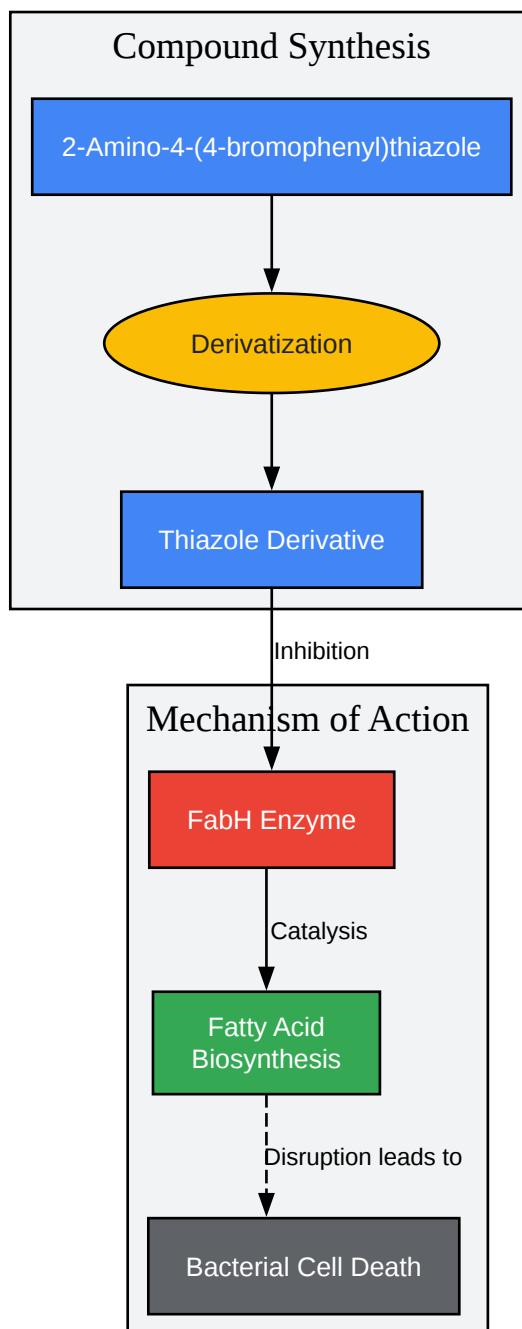


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Diagram 1: Kinase Inhibition Pathway

FabH Inhibition

In bacteria, the **2-amino-4-(4-bromophenyl)thiazole** scaffold has been shown to inhibit FabH, a key enzyme in the fatty acid biosynthesis pathway.^{[7][8]} This pathway is essential for bacterial survival, and its inhibition leads to bacterial cell death.



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Diagram 2: FabH Inhibition Workflow

Conclusion

2-Amino-4-(4-bromophenyl)thiazole represents a highly valuable and versatile building block in the field of drug discovery. Its amenability to chemical modification allows for the generation

of large libraries of derivatives with diverse biological activities. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in developing novel therapeutics to address critical unmet medical needs in oncology and infectious diseases. Further investigation into the SAR and optimization of pharmacokinetic properties of derivatives will be crucial for translating the promise of this scaffold into clinically successful drugs.

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